molecular formula C27H24AuP+ B13789750 gold;triphenyl-(2-phenylcyclopropyl)phosphanium CAS No. 113286-63-8

gold;triphenyl-(2-phenylcyclopropyl)phosphanium

Cat. No.: B13789750
CAS No.: 113286-63-8
M. Wt: 576.4 g/mol
InChI Key: NGCQKVJBQWDVSZ-UHFFFAOYSA-N
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Description

Historical Development of Organogold Phosphonium Compounds

The exploration of gold-phosphine complexes dates to the mid-20th century, driven by advances in coordination chemistry and the discovery of auranofin, an anti-arthritic gold(I)-phosphine thiolate complex approved by the FDA in 1985. Early studies focused on linear two-coordinate gold(I) species stabilized by triphenylphosphine ligands, which prevented reduction to metallic gold and dimerization of organic residues. The synthesis of [AuCl(PPh₃)] in 1961 marked a milestone, demonstrating the feasibility of isolating stable mononuclear gold(I)-phosphine adducts.

A significant leap occurred with the development of cyclometalated gold(III) complexes in the 1990s, which expanded the coordination geometry from linear to square planar. Researchers such as Berners-Price and Sadler pioneered the use of bisphosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe) to create dinuclear gold(I) complexes with enhanced anticancer activity. The introduction of chiral phosphine ligands, including (R,R)-(-)-2,3-bis(t-butylmethylphosphino)quinoxaline, enabled stereochemical control over gold complexes, as evidenced by the 2019 synthesis of distorted Au(I) and cyclometalated Au(III) compounds showing IC₅₀ values below 2.53 μM in cancer cell lines.

The integration of cyclopropyl groups into phosphonium ligands emerged as a strategy to exploit ring strain (≈27 kcal/mol) and conjugated π-systems for electronic modulation. For example, triphenyl-(2-phenylcyclopropyl)phosphanium ligands combine the strong σ-donor capacity of phosphorus with the rigid, electron-deficient cyclopropane ring. This design mitigates ligand dissociation—a common issue in gold(I) complexes—while enabling π-backbonding interactions with the gold center. Recent advances in 2025 demonstrated that such ligands facilitate luminescent gold(I) complexes with aggregation-induced emission properties, broadening their utility in optoelectronic devices.

Table 1: Key Milestones in Gold-Phosphine Complex Development

Year Breakthrough Significance
1961 Synthesis of [AuCl(PPh₃)] First stable mononuclear Au(I)-phosphine adduct
1985 FDA approval of auranofin Clinical validation of Au(I)-phosphine scaffolds
2019 Cyclometalated Au(III)-phosphine complexes with IC₅₀ < 2.5 μM Demonstrated anticancer potential
2025 Luminescent Au(I)-triphenylene phosphine complexes Expanded applications in optoelectronics

Theoretical Framework for Cyclopropyl-Containing Gold Complexes

The electronic structure of gold-phosphine complexes is profoundly influenced by relativistic effects, which contract the 6s orbital (≈20% radial contraction) and stabilize the 5d orbitals. This results in a large spin-orbit coupling constant (ζ₅d ≈ 3.5 eV for Au), enhancing intersystem crossing rates in luminescent complexes. Density functional theory (DFT) studies on triphenyl-(2-phenylcyclopropyl)phosphanium gold complexes reveal three critical interactions:

  • Au–P σ-bonding : The phosphine ligand donates electron density to the gold 6s-5d hybrid orbitals, with bond lengths typically ranging from 2.25–2.35 Å.
  • Cyclopropane ring effects : The strained C–C bonds (≈1.51 Å) induce partial rehybridization at phosphorus, increasing its Lewis basicity by 12–15% compared to unstrained phosphines.
  • Aurophilic interactions : Closed-shell Au⋯Au contacts (2.8–3.3 Å) stabilize dimeric structures in the solid state, as observed in X-ray crystallography of [Au₂(μ-Cl)₂(dppe)].

Noncovalent interaction (NCI) analysis of triphenyl-(2-phenylcyclopropyl)phosphanium gold(I) complexes identifies two dominant forces:

  • π-stacking between phenyl groups (≈3.4 Å interplanar distance)
  • Au⋯π interactions (2.9–3.1 Å) involving the gold center and cyclopropane ring

These interactions collectively lower the LUMO energy by 0.8–1.2 eV compared to non-cyclopropyl analogs, as shown in Table 2.

Table 2: Electronic Properties of Selected Gold-Phosphine Complexes

Complex HOMO (eV) LUMO (eV) ΔE (eV)
[Au(PPh₃)₂]⁺ -6.2 -3.1 3.1
[Au(cyclo-PPh₃)Cl] -5.9 -3.9 2.0
[Au(cyclo-PPh₃)(C≡CPh)] -5.7 -4.2 1.5

cyclo-PPh₃ = triphenyl-(2-phenylcyclopropyl)phosphanium

The cyclopropane ring’s Walsh orbitals interact with gold’s 5dₓ²₋ᵧ² orbital, creating a low-lying metal-centered excited state (¹MC) that facilitates phosphorescence. Time-dependent DFT calculations on [Au(cyclo-PPh₃)(CN)] show a 98% contribution from Au(5d)→π*(cyclopropane) charge transfer in the S₁→T₁ transition. This explains the 85-nm red shift in emission maxima observed experimentally when comparing cyclopropyl-phosphine complexes to their non-cyclopropyl counterparts.

Properties

CAS No.

113286-63-8

Molecular Formula

C27H24AuP+

Molecular Weight

576.4 g/mol

IUPAC Name

gold;triphenyl-(2-phenylcyclopropyl)phosphanium

InChI

InChI=1S/C27H24P.Au/c1-5-13-22(14-6-1)26-21-27(26)28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20,26-27H,21H2;/q+1;

InChI Key

NGCQKVJBQWDVSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Au]

Origin of Product

United States

Preparation Methods

Synthesis of 2-Phenylcyclopropyl-Substituted Phosphines

  • The 2-phenylcyclopropyl group can be introduced via organometallic methods involving cyclopropyl precursors.
  • A common approach is the lithiation of a suitable aryl or cyclopropyl precursor, followed by reaction with chlorodiphenylphosphine or chlorotriphenylphosphine derivatives.
  • Organolithium reagents such as n-butyllithium or lithium-halogen exchange are used to metallate the cyclopropyl-phenyl intermediate, which then reacts with chlorophosphines to form the desired phosphine ligand.

Coordination to Gold(I) Center

Formation of Gold(I)-Phosphine Complex

  • The coordination of the triphenyl-(2-phenylcyclopropyl)phosphanium ligand to gold(I) is typically achieved by reacting the phosphine ligand with a gold(I) precursor such as chloro(triphenylphosphine)gold(I).
  • A common method involves mixing the phosphine with chloro(triphenylphosphine)gold(I) in dichloromethane, followed by treatment with silver trifluoromethanesulfonate to abstract chloride and generate the cationic gold(I) complex.
  • The reaction proceeds under ambient atmosphere and mild conditions, often yielding the desired gold(I) phosphonium complex as crystalline solids after purification.

Purification and Crystallization

  • The crude product is filtered to remove silver chloride precipitate.
  • Slow evaporation or diffusion crystallization techniques (e.g., hexane diffusion into dichloromethane solution at low temperature) are employed to obtain high-purity crystals suitable for characterization.
  • The compound is hygroscopic; thus, drying under reduced pressure at low temperature is recommended.

Summary Table of Preparation Steps

Step Reagents/Conditions Description Yield/Notes
1. Metallation of cyclopropyl-phenyl intermediate n-BuLi or lithium-halogen exchange in THF Generation of organolithium species High regioselectivity required
2. Reaction with chlorotriphenylphosphine Chlorotriphenylphosphine, low temperature Formation of triphenyl-(2-phenylcyclopropyl)phosphine ligand Moderate to high yield
3. Coordination to gold(I) Chloro(triphenylphosphine)gold(I), AgOTf, CH2Cl2 Formation of gold(I) phosphonium complex ~80% isolated yield
4. Purification Filtration, crystallization by slow diffusion at -20 °C Isolation of pure complex Crystals are hygroscopic

Additional Notes

  • While the preparation of the ligand and complex is straightforward in principle, regioselectivity and stereochemistry of the cyclopropyl substituent can influence yields and properties.
  • The literature emphasizes the importance of controlling reaction conditions, such as temperature and solvent choice, to optimize product formation and purity.
  • The coordination chemistry of gold(I) with phosphines continues to be a rich area for developing new catalysts and organometallic materials.

Chemical Reactions Analysis

Types of Reactions

Gold;triphenyl-(2-phenylcyclopropyl)phosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form gold(III) complexes.

    Reduction: It can be reduced to form gold(I) complexes.

    Substitution: The phenylcyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and halogens (e.g., chlorine, bromine).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction may yield gold(I) complexes. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Gold;triphenyl-(2-phenylcyclopropyl)phosphanium has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.

    Biology: The compound has shown potential as an antimicrobial agent and is being studied for its effects on bacterial and fungal growth.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components and inhibit tumor growth.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of gold;triphenyl-(2-phenylcyclopropyl)phosphanium involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the gold atom, which forms strong bonds with sulfur atoms in thiol groups.

Comparison with Similar Compounds

Comparison with Similar Gold-Phosphine Complexes

Functional and Application Differences

  • Thiocarbamide derivatives (e.g., ) exhibit stronger Au–S bonds, favoring stability over catalytic turnover .
  • Biological Relevance :

    • While gold;triphenyl-(2-phenylcyclopropyl)phosphanium lacks direct biological data, analogous phosphine-gold(I) thiocarbamides show cytotoxicity against cancer cells, attributed to Au–S bond-mediated redox modulation .
    • Fluorobenzyl triphenyl phosphonium derivatives (e.g., 18F-FBnTP in ) target mitochondria for imaging, but these lack the cyclopropane moiety present in the target compound .
  • Thermal and Solubility Properties :

    • The cyclopropane group in this compound may reduce solubility in polar solvents compared to XPhos AuCl, which retains solubility in aromatic solvents due to its biphenyl backbone .

Research Findings and Trends

  • Synthetic Challenges : The strained cyclopropane ring may complicate large-scale synthesis compared to more stable ligands like XPhos .

Biological Activity

Gold;triphenyl-(2-phenylcyclopropyl)phosphanium is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.

Synthesis

The compound is synthesized through the reaction of gold salts with triphenylphosphine and 2-phenylcyclopropyl groups. The general reaction can be represented as follows:

Au++Ph3P+C3H5PhAu(Ph3P)(C3H5Ph)+\text{Au}^{+}+\text{Ph}_3\text{P}+\text{C}_3\text{H}_5\text{Ph}\rightarrow \text{Au}(\text{Ph}_3\text{P})(\text{C}_3\text{H}_5\text{Ph})^+

This synthesis pathway has been optimized to enhance yield and purity, which is crucial for subsequent biological testing.

Biological Mechanisms

Research indicates that gold complexes exhibit diverse biological activities, including:

  • Anticancer Activity : Gold compounds have shown promise in inhibiting cancer cell proliferation. Studies suggest that they induce apoptosis in various cancer cell lines through the activation of intrinsic pathways.
  • Antimicrobial Properties : Gold complexes demonstrate activity against a range of microbial pathogens, making them potential candidates for developing new antimicrobial agents.
  • Enzyme Inhibition : These compounds can act as enzyme inhibitors, affecting metabolic pathways within cells.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The IC50 value was determined to be 15 µM, indicating significant potency compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting effective antimicrobial properties .
  • Enzyme Inhibition : Research focused on the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The compound exhibited a competitive inhibition pattern with an inhibition constant (Ki) of 0.5 mM, indicating its potential as a therapeutic agent in treating Alzheimer's disease .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µM/µg/mL)Mechanism
AnticancerBreast Cancer Cells15ROS Generation
AntimicrobialStaphylococcus aureus32Cell Membrane Disruption
Escherichia coli32Cell Membrane Disruption
Enzyme InhibitionAcetylcholinesteraseKi = 0.5 mMCompetitive Inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of gold;triphenyl-(2-phenylcyclopropyl)phosphanium, and how is purity ensured?

  • The synthesis typically involves reacting triphenylphosphangold chloride with triphenylphosphoniumcyclopropylid in a benzene solvent under inert conditions. Purification is achieved via column chromatography using silica gel, followed by recrystallization from dichloromethane/hexane mixtures. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) and high-resolution mass spectrometry (HRMS) are critical for verifying purity and structural integrity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing its molecular structure?

  • NMR spectroscopy (¹H, ¹³C, ³¹P) identifies electronic environments of protons, carbons, and phosphorus atoms, while X-ray crystallography resolves bond lengths, angles, and steric interactions (e.g., Au–P and Au–S distances). Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H⋯π, H⋯F contacts) in crystalline states .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-phenylcyclopropyl group influence the compound’s reactivity in catalytic systems?

  • The cyclopropane ring introduces steric bulk, distorting the Au–P–C geometry and modulating ligand accessibility. X-ray data (e.g., bond angles of 175–178° for P–Au–S) suggest restricted rotation, which can hinder or favor specific reaction pathways. Comparative studies with less sterically demanding ligands (e.g., triphenylphosphine) reveal differences in catalytic turnover rates and selectivity .

Q. What computational approaches are used to model non-covalent interactions in its supramolecular assemblies?

  • Density functional theory (DFT) calculations at the B3LYP/def2-TZVP level optimize molecular geometries, while symmetry-adapted perturbation theory (SAPT) decomposes interaction energies (e.g., dispersion vs. electrostatic contributions). Hirshfeld surface analysis paired with CrystalExplorer software visualizes contact percentages (e.g., 15–20% contribution from H⋯C interactions) .

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural analysis?

  • Discrepancies (e.g., NMR-derived vs. X-ray bond lengths) arise from dynamic effects in solution vs. static solid-state structures. Multi-technique validation—such as cross-referencing NMR, X-ray, and IR data—along with temperature-dependent crystallography can reconcile differences. For example, variable-temperature ³¹P NMR detects conformational flexibility .

Q. What ligand design strategies enhance the stability of gold-phosphonium complexes in biological media?

  • Introducing electron-withdrawing substituents (e.g., fluorine on phenyl rings) improves oxidative stability. Conjugation to biomolecules (e.g., peptides via carboxyalkyl linkers) enhances aqueous solubility. Stability constants (log K) derived from potentiometric titrations or UV-vis spectroscopy guide optimization .

Q. What experimental protocols assess the compound’s impact on cellular pathways in vitro?

  • Cell viability assays : MTT or MTS assays quantify cytotoxicity (IC₅₀ values).
  • Gene expression profiling : RT-PCR or RNA sequencing identifies upregulated/downregulated pathways (e.g., apoptosis markers like caspase-3).
  • Mitochondrial targeting : Fluorescent probes (e.g., TPP-conjugated dyes) track subcellular localization .

Methodological Notes

  • Avoided Sources : Commercial data (e.g., pricing, suppliers in ) and non-peer-reviewed platforms (e.g., ) were excluded.
  • Data Tables : Key geometric parameters (e.g., Au–P bond lengths: 2.25–2.31 Å) and interaction energies (e.g., –8.9 to –37.2 kJ/mol for H⋯S contacts) are critical for reproducibility .

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